molecular formula C2H2N2OS B14697932 Carbamyl isothiocyanate CAS No. 25410-32-6

Carbamyl isothiocyanate

Cat. No.: B14697932
CAS No.: 25410-32-6
M. Wt: 102.12 g/mol
InChI Key: UBUMYWSZWCXCGB-UHFFFAOYSA-N
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Description

Carbamyl isothiocyanate is an organic compound with the molecular formula CH₃NO₂S. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur, catalyzed by amine bases, to produce isothiocyanates under mild conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of solvent and reaction conditions is optimized for efficiency and sustainability. For instance, the use of benign solvents like γ-butyrolactone and moderate heating can enhance the yield and purity of the product while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Carbamyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioureas or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioureas and related compounds.

    Substitution: Various substituted isothiocyanates and thioureas.

Comparison with Similar Compounds

  • Sulforaphane
  • Phenyl isothiocyanate
  • Benzyl isothiocyanate

Properties

IUPAC Name

carbamoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2OS/c3-2(5)4-1-6/h(H2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUMYWSZWCXCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613965
Record name Carbamyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25410-32-6
Record name Carbamyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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